![molecular formula C14H10N2O3 B14308567 Acetophenone, 2-[(p-nitrophenyl)imino]- CAS No. 113628-30-1](/img/structure/B14308567.png)
Acetophenone, 2-[(p-nitrophenyl)imino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetophenone, 2-[(p-nitrophenyl)imino]- is an organic compound that belongs to the class of imines It is characterized by the presence of a nitrophenyl group attached to the imine nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 2-[(p-nitrophenyl)imino]- typically involves the reaction of acetophenone with p-nitroaniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified. Common reagents used in this synthesis include hydrochloric acid and acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as tin(IV) hydrogen phosphate can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 2-[(p-nitrophenyl)imino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro-substituted benzaldehyde derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino-substituted imines.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include nitro-substituted benzaldehydes, amino-substituted imines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetophenone, 2-[(p-nitrophenyl)imino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetophenone, 2-[(p-nitrophenyl)imino]- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Acetophenone oxime: Similar in structure but lacks the nitrophenyl group.
Benzophenone imine: Contains a phenyl group instead of a nitrophenyl group.
p-Nitrobenzaldehyde: Contains a nitrophenyl group but lacks the imine moiety.
Uniqueness
Acetophenone, 2-[(p-nitrophenyl)imino]- is unique due to the presence of both the nitrophenyl and imine groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
113628-30-1 |
|---|---|
Molecular Formula |
C14H10N2O3 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-(4-nitrophenyl)imino-1-phenylethanone |
InChI |
InChI=1S/C14H10N2O3/c17-14(11-4-2-1-3-5-11)10-15-12-6-8-13(9-7-12)16(18)19/h1-10H |
InChI Key |
SUHDWQQBPVZIAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


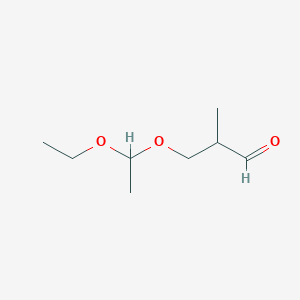
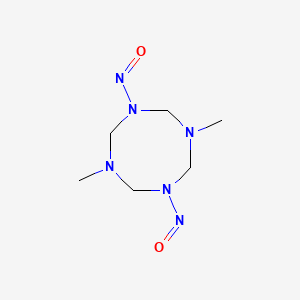
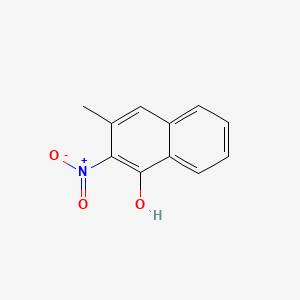
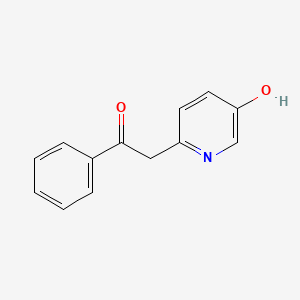
silane](/img/structure/B14308505.png)

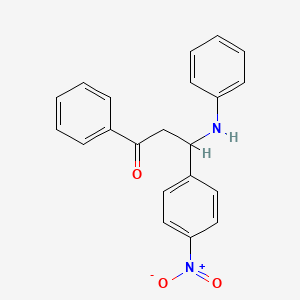
![3,3-Dimethoxyspiro[thietane-2,9'-xanthene]](/img/structure/B14308529.png)
![2-[(Propan-2-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14308531.png)
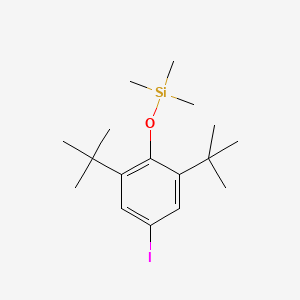
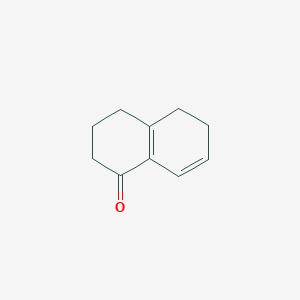
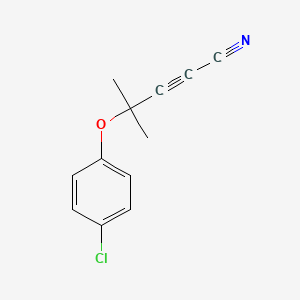
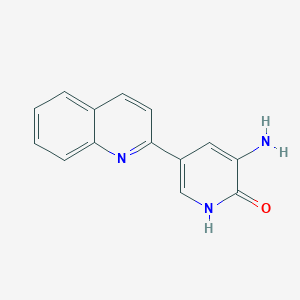
![1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14308549.png)
